2-amino-1-quinolin-4-yl-ethanol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a compound that belongs to the group of histamine H2 receptor antagonists. It has been shown to have an inhibitory effect on the release of histamine from mast cells and basophils, which may be due to its ability to block acid secretion in the stomach . This compound also inhibits the activity of protein kinases, thereby inhibiting the phosphorylation of histidine residues on proteins in mitochondria and preventing mitochondrial membrane potential from being reduced .
Preparation Methods
The synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride can be achieved through various methods. One common synthetic route involves the reaction of quinoline derivatives with appropriate amines under controlled conditions . Industrial production methods often utilize green solvents and catalysts to enhance the yield and reduce environmental impact . For instance, the use of copper salt-D-glucose in aqueous ethanol as a green solvent has been reported .
Chemical Reactions Analysis
2-amino-1-quinolin-4-yl-ethanol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-yl-ethanol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various quinoline derivatives . In biology, it serves as a tool for studying histamine release and protein kinase activity . In medicine, it has potential therapeutic applications for conditions such as idiopathic urticaria and squamous cell carcinoma . Additionally, it is used in the pharmaceutical industry for the development of new drugs targeting histamine receptors .
Mechanism of Action
The mechanism of action of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride involves its interaction with histamine H2 receptors. By binding to these receptors, it inhibits the release of histamine from mast cells and basophils . This inhibition is achieved through the blockade of acid secretion in the stomach and the inhibition of protein kinase activity . The compound prevents the phosphorylation of histidine residues on proteins in mitochondria, thereby maintaining mitochondrial membrane potential .
Comparison with Similar Compounds
2-amino-1-quinolin-4-yl-ethanol dihydrochloride can be compared with other histamine H2 receptor antagonists, such as cimetidine and ranitidine. While all these compounds share a common mechanism of action, this compound has unique structural features that may contribute to its specific biological activities . Similar compounds include 2-(quinolin-2-yl)ethan-1-amine dihydrochloride and 4-hydroxy-2-quinolones .
Properties
IUPAC Name |
2-amino-1-quinolin-4-ylethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10;;/h1-6,11,14H,7,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDHUCVLUYGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.